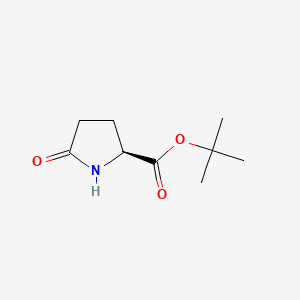

tert-Butyl 5-oxo-L-prolinate

Descripción

Nomenclature and Stereochemistry of tert-Butyl 5-oxo-L-prolinate

The formal nomenclature for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate. nih.gov The "(2S)" designation specifies the stereochemistry at the chiral center of the pyrrolidine (B122466) ring, corresponding to the naturally occurring "L" configuration of the parent amino acid, proline. nih.gov This specific three-dimensional arrangement is crucial for its activity and recognition in biological systems and stereoselective chemical syntheses.

The compound is also known by several synonyms, including:

tert-Butyl L-pyroglutamate sigmaaldrich.comfishersci.ca

L-pyroglutamic acid tert-butyl ester nih.govfishersci.ca

tert-Butyl (S)-5-oxo-2-pyrrolidinecarboxylate sigmaaldrich.com

tert-Butyl (S)-2-pyrrolidone-5-carboxylate lookchem.comsigmaaldrich.com

It is definitively identified by its Chemical Abstracts Service (CAS) Registry Number: 35418-16-7. lookchem.comguidechem.comnih.govsigmaaldrich.comsielc.com

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅NO₃ guidechem.comnih.govsigmaaldrich.com |

| Molecular Weight | 185.22 g/mol nih.govsigmaaldrich.com |

| Appearance | White to off-white powder/crystals lookchem.comguidechem.comactivate-scientific.comalfachemch.com |

| Melting Point | 102.0 to 108.0 °C lookchem.com |

| Boiling Point | 319.2 °C at 760 mmHg lookchem.com |

| Density | 1.099 g/cm³ lookchem.com |

| Solubility | Soluble in Methanol (B129727) lookchem.com |

Significance in Modern Organic Chemistry and Pharmaceutical Sciences

This compound is a significant compound in modern synthetic chemistry due to its utility as a versatile intermediate. chemimpex.comguidechem.com The tert-butyl group serves as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions while other chemical transformations are carried out on the molecule. ontosight.ai This allows for precise, controlled synthesis of complex target molecules.

In the pharmaceutical industry, the compound is utilized as a key starting material or synthon for creating a range of therapeutic agents. lookchem.com One notable application is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, which are critical drugs for managing hypertension and heart failure. lookchem.comchemicalbook.comalfachemch.com

Furthermore, its structural framework is employed in the total synthesis of complex natural products. Researchers have used it as a starting material to construct phenanthroindolizidine alkaloids, specifically (+)-tylophorine and antofine, which exhibit promising anti-inflammatory and anti-cancer properties. lookchem.comchemicalbook.comalfachemch.com

Another advanced application is in the field of medical diagnostics. This compound is a precursor in the synthesis of specialized radioligands, such as [¹⁸F]IUR-1601 and [¹⁸F]IUR-1602. lookchem.comchemicalbook.com These molecules are designed for use in Positron Emission Tomography (PET) imaging to visualize the P2X7 receptor, which is a therapeutic target associated with neuroinflammation. lookchem.comchemicalbook.com

Research Applications of this compound

| Field | Application | Specific Examples |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors. lookchem.comchemicalbook.comalfachemch.com | Synthesis of drugs for hypertension and heart failure. lookchem.com |

| Natural Product Synthesis | Starting material for phenanthroindolizidine alkaloids. lookchem.comchemicalbook.comalfachemch.com | Synthesis of (+)-tylophorine and antofine. lookchem.comchemicalbook.comalfachemch.com |

| Medical Imaging | Precursor for radioligand synthesis. lookchem.comchemicalbook.com | Synthesis of [¹⁸F]IUR-1601 and [¹⁸F]IUR-1602 for PET imaging of neuroinflammation. lookchem.comchemicalbook.com |

| Chemical Research | Chiral building block and synthetic intermediate. chemimpex.comguidechem.com | Used in the development of various bioactive molecules and specialty chemicals. chemimpex.com |

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGSPAGZWRTTOT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188899 | |

| Record name | tert-Butyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35418-16-7 | |

| Record name | 5-Oxo-L-proline 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35418-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-oxo-L-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035418167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 5-oxo-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 5 Oxo L Prolinate

Classical Approaches to 5-oxo-L-proline Ring Systems

Traditional methods for constructing the 5-oxo-L-proline core often rely on the modification of existing proline or glutamic acid frameworks. These established routes provide reliable access to the target molecule, though they may sometimes require multiple steps or harsh reaction conditions.

Oxidation of tert-butyl L-prolinate

The direct oxidation of the secondary amine in tert-butyl L-prolinate to a lactam presents a conceptually straightforward approach to tert-Butyl 5-oxo-L-prolinate. However, this transformation can be challenging due to the potential for over-oxidation or side reactions. Various oxidizing agents have been explored for this purpose, with the choice of reagent being critical to achieving a successful outcome. While specific examples detailing the direct oxidation of tert-butyl L-prolinate to the corresponding 5-oxo derivative are not extensively documented in the provided search results, the oxidation of proline derivatives is a known transformation in organic chemistry. For instance, the oxidation of α-amino acids can be achieved using reagents like Fremy's salt (potassium nitrosodisulfonate), although this may lead to the formation of α-keto acids. google.com The use of milder and more selective oxidants, such as those based on ruthenium or other transition metals, could potentially effect the desired transformation, though this remains an area for further investigation.

Multistep Reactions for Proline Ring Construction

The construction of the 5-oxo-L-proline ring system can also be accomplished through multi-step sequences that involve the formation of the pyrrolidine (B122466) ring from acyclic precursors. These methods offer greater flexibility in terms of substrate scope and the introduction of various substituents. A common strategy involves the cyclization of glutamate (B1630785) derivatives. L-glutamic acid can be converted into L-pyroglutamic acid, which can then be esterified to yield this compound. nih.gov This process typically involves the protection of the amino and α-carboxylic acid groups of glutamic acid, followed by the selective activation and cyclization of the γ-carboxylic acid. The choice of protecting groups and cyclization conditions is crucial to avoid racemization and ensure a high yield of the desired product.

Advanced and Stereoselective Synthesis

More recent synthetic efforts have focused on the development of highly stereoselective methods that allow for the efficient and enantiopure synthesis of this compound and its derivatives. These advanced approaches often employ chiral catalysts or auxiliaries to control the stereochemistry of the newly formed chiral centers.

Enantioselective Syntheses from Glutamic Acid Precursors

Glutamic acid serves as an inexpensive and readily available chiral starting material for the enantioselective synthesis of 5-substituted proline derivatives. acs.org One notable strategy involves the acylation of a suitably protected γ-methyl N-(PhF)glutamate, followed by hydrolysis and decarboxylation to furnish a δ-oxo-α-amino acid intermediate. acs.org This intermediate can then be subjected to reductive amination to form the desired cis-5-substituted proline derivative with high diastereoselectivity. acs.org This methodology provides access to all four enantiopure isomers of 5-tert-butylproline from either L- or D-glutamic acid. acs.org Another approach describes a general method for synthesizing enantiopure non-natural α-amino acids starting from L-glutamic acid. nih.gov A key intermediate, tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, is generated through protection and selective reduction of the γ-methyl ester group. nih.gov

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a powerful tool for the stereoselective reduction of prochiral substrates. In the context of synthesizing proline derivatives, diastereoselective catalytic hydrogenation of Schiff bases derived from N-pyruvoyl-(S)-proline esters has been investigated. scirp.org This method relies on the chiral auxiliary, (S)-proline, to direct the hydrogenation of the C=N double bond, leading to the formation of a new chiral center with a specific configuration. scirp.org While this particular study focused on the synthesis of dipeptide-like structures, the principles of diastereoselective hydrogenation can be applied to the synthesis of substituted prolines. For instance, the catalytic hydrogenation of (2S)-methyl δ-oxo-α-[N-(PhF)amino]heptanoates in the presence of di-tert-butyl dicarbonate (B1257347) has been successfully employed in the synthesis of (2S,5R)-N-(BOC)-5-tert-butylproline. acs.org This reaction proceeds with good diastereoselectivity, favoring the formation of the cis-diastereomer. acs.org

| Reactant | Catalyst | Product | Diastereomeric Ratio (cis:trans) | Reference |

| (2S)-methyl δ-oxo-α-[N-(PhF)amino]heptanoate | Pd/C, H₂ | (2S,5R)-N-(BOC)-5-tert-butylproline | Good | acs.org |

| Schiff bases of N-pyruvoyl-(S)-proline esters | Pd/C, H₂ | Diastereomeric dipeptide products | Up to 78% de | scirp.org |

Metal Carbenoid N-H Insertion Reactions

A highly stereoselective and efficient method for the synthesis of substituted prolines involves the intramolecular N-H insertion of a metal carbenoid. acs.orgnih.govacs.org This reaction typically utilizes a δ-amino α-diazo ester as the precursor, which upon treatment with a rhodium(II) catalyst, generates a metal carbenoid that undergoes a facile intramolecular insertion into the N-H bond. acs.orgacs.org This process is highly stereospecific, affording exclusively the cis-5-substituted 3-oxoprolines. acs.orgacs.org The reaction is believed to proceed through a concerted or nearly concerted mechanism. acs.orgacs.org The resulting 3-oxoproline can then be readily converted to the corresponding cis-5-substituted proline. acs.org This methodology has been successfully applied to the enantioselective synthesis of cis-5-tert-butylproline. acs.orgnih.govacs.org

| Diazo Ester Precursor | Catalyst | Product | Stereochemistry | Reference |

| N-Boc δ-amino α-diazo β-keto ester | Rh₂(OAc)₄ | 5-tert-butyl-3-oxo-proline | cis | acs.orgacs.org |

| Sulfinimine-derived δ-amino α-diazoester | Rhodium(II) catalyst | cis-5-tert-butylproline | cis | nih.gov |

Protection Group Chemistry in the Synthesis of Related Compounds

Protecting groups are crucial in the synthesis of complex molecules like this compound and its derivatives to prevent unwanted side reactions. masterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. jk-sci.commdpi.com

N-Boc Protection Strategies

The N-Boc protecting group is favored in organic synthesis due to its stability under various conditions and the ease of its removal. masterorganicchemistry.comnih.gov It is particularly common in non-peptide chemistry. fishersci.co.uk The Boc group is resistant to most nucleophiles and bases, which allows for selective reactions at other functional groups. organic-chemistry.org This stability makes it compatible with orthogonal protection strategies, where other protecting groups that are labile under different conditions, such as the base-labile Fmoc group, can be used. organic-chemistry.org

The introduction of the Boc group can be achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk The choice of base and solvent can be tailored to the specific substrate. highfine.com For amines with low nucleophilicity, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be required. highfine.com

Role of Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate, also known as Boc anhydride, is the most common reagent for introducing the Boc protecting group. fishersci.co.ukchemicalbook.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.comcommonorganicchemistry.com This leads to the formation of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide. jk-sci.comcommonorganicchemistry.com

Boc₂O can also act as a dehydrating agent and an activator for carboxylic acids, facilitating amide bond formation. sciforum.net This dual role as both a protecting and activating agent makes it a versatile reagent in peptide synthesis. sciforum.net

Table 1: Common Conditions for N-Boc Protection

| Base | Solvent(s) | Catalyst (if needed) |

|---|---|---|

| Sodium hydroxide, Sodium bicarbonate, Triethylamine | Water, Dioxane, Tetrahydrofuran (B95107), Acetonitrile | 4-dimethylaminopyridine (DMAP) |

This table summarizes common reagents and solvents used for the introduction of the N-Boc protecting group. fishersci.co.ukhighfine.com

Cleavage of tert-Butyl Esters in Acidic Media

The removal of the tert-butyl ester and the N-Boc group is typically accomplished under acidic conditions. organic-chemistry.orgacsgcipr.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, or protonation of the ester oxygen followed by the formation of a stable tert-butyl cation. acsgcipr.org

A variety of acids can be used for this deprotection, including strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as Lewis acids. fishersci.co.ukacsgcipr.org The choice of acid can allow for selective deprotection. For example, p-toluenesulfonic acid can selectively remove tert-butyl esters in the presence of certain other protecting groups. acsgcipr.org The use of scavengers, such as triethylsilane, can prevent side reactions caused by the tert-butyl cation. wikipedia.org

Chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups can be achieved using specific reagents like zinc bromide (ZnBr₂). nih.gov However, N-Boc groups are generally labile under these Lewis acid deprotection conditions. nih.gov Ytterbium triflate has also been shown to be an effective catalyst for the selective deprotection of tert-butyl esters under mild conditions, although its effectiveness can be substrate-dependent.

Table 2: Reagents for tert-Butyl Ester Cleavage

| Reagent | Conditions | Selectivity |

|---|---|---|

| Trifluoroacetic acid (TFA) | Neat or in Dichloromethane | Cleaves both t-butyl esters and N-Boc groups. chemicalbook.com |

| Hydrochloric acid (HCl) | In Methanol (B129727) or other organic solvents | General acid for deprotection. fishersci.co.uk |

| Zinc Bromide (ZnBr₂) | In Dichloromethane | Can be selective, but N-Boc is often labile. nih.gov |

| Ytterbium triflate | In Nitromethane, 45-50°C | Selective for t-butyl esters over some other esters. |

| Phosphoric Acid (aqueous) | Room temperature | Selective for t-butyl carbamates, esters, and ethers. organic-chemistry.org |

This table provides an overview of various reagents and conditions for the cleavage of tert-butyl esters.

Industrial Scale Synthesis and Optimization

The large-scale production of compounds like this compound and related peptide-based active pharmaceutical ingredients (APIs) presents unique challenges. bachem.comug.edu.pl Optimization of synthetic routes is crucial for efficiency, cost-effectiveness, and sustainability. bachem.comomizzur.com

Large Scale Production Methods

For industrial-scale synthesis, both liquid-phase and solid-phase peptide synthesis (SPPS) methods are employed. omizzur.com While SPPS is suitable for many peptides due to its ease of operation and automation, liquid-phase synthesis is often used for shorter peptides and can be more cost-effective for very large quantities. ug.edu.plcreative-peptides.com

Optimization strategies for large-scale production include:

Process Optimization: Improving reaction conditions such as solvent choice and catalyst selection to increase reaction rates and product purity. creative-peptides.com

Automation and Digitalization: Implementing automated systems for synthesis and purification can increase capacity, improve reliability, and reduce operating times. bachem.com

Purification Techniques: Utilizing efficient purification methods like high-performance liquid chromatography (HPLC) is essential to remove impurities and achieve high-purity final products. creative-peptides.com

Reagent Selection: The cost and availability of reagents are significant factors in industrial synthesis, often favoring methods that use less expensive and more readily available materials. ug.edu.pl

For instance, a patented method for synthesizing a 4-oxo-L-proline derivative involves dissolving di-tert-butyl dicarbonate in tetrahydrofuran and adding it to the reaction solution while maintaining a specific pH, followed by a controlled reaction temperature and purification steps. google.com Such detailed process control is vital for consistent and high-yield production on a large scale.

Process Optimization for Industrial Feasibility

The industrial-scale synthesis of this compound necessitates a focus on process optimization to ensure economic viability, scalability, safety, and high-purity product yields. Research in this area centers on developing efficient, cost-effective, and environmentally benign methodologies. Key considerations for industrial feasibility include the selection of starting materials, reaction conditions, and purification techniques that are amenable to large-scale production.

A significant approach to industrial synthesis involves the esterification of L-pyroglutamic acid or the cyclization of a suitable L-glutamic acid derivative. Direct esterification of L-pyroglutamic acid with tert-butanol (B103910) in the presence of an acid catalyst is a common method. evitachem.com However, for industrial applications, optimizing this process to maximize yield and minimize side reactions is crucial.

One-pot synthesis methods are particularly attractive for industrial production due to their operational simplicity and reduced manufacturing costs. A relevant example is the synthesis of N-Boc-L-4-oxoproline, a closely related derivative, which has been optimized for large-scale production. google.com This process involves the oxidation of N-Boc-L-hydroxyproline and highlights key industrial optimization strategies such as precise temperature control, pH adjustment using organic bases like triethylamine, and efficient extraction and purification protocols. google.com Such methodologies, which are designed for ease of handling and suitability for industrial production, can be adapted for this compound. google.com

The choice of reagents and solvents is another critical factor. For instance, the use of tert-butyl phenyl carbonate as a tert-butoxycarbonylating agent is noted for its suitability in large-scale operations due to its commercial availability in bulk and the simplicity of the experimental procedures. orgsyn.org

Detailed research findings from a patented industrial process for a similar compound, a 4-oxo-L-proline derivative, provide a blueprint for optimization. google.com This process emphasizes a "one kettle way" synthesis to simplify operations. google.com The reaction parameters are carefully controlled to achieve high yield and purity.

| Purity (HPLC) | >99% | Meets stringent quality requirements for pharmaceutical intermediates. google.com |

This data is based on the synthesis of a related 4-oxo-L-proline derivative and serves as a model for the industrial production of this compound. google.com

Furthermore, the purification of the final product is a critical step in ensuring it meets the high-purity standards required for its applications, such as in the synthesis of pharmaceuticals. lookchem.com Recrystallization is a common and effective method for purifying solid organic compounds on an industrial scale. The choice of solvent system for recrystallization is optimized to maximize the recovery of the pure product while leaving impurities dissolved. For example, a mixture of ethyl acetate (B1210297) and petroleum ether has been effectively used for the recrystallization of a similar proline derivative, yielding a product with high purity. orgsyn.org

The synthesis of tert-butyl esters, in general, has been a subject of extensive research to develop milder and more efficient methods. The use of tert-butanol with an acid catalyst is a foundational method, with ongoing research focusing on alternative tert-butylating agents and catalytic systems to improve yields and reaction conditions for industrial settings. evitachem.com

Chemical Reactivity and Transformations of Tert Butyl 5 Oxo L Prolinate

Reactions at the Carbonyl Group

The lactam carbonyl group within the pyrrolidone ring of tert-butyl 5-oxo-L-prolinate is a key site for various chemical transformations. Its reactivity allows for the introduction of new functional groups and the construction of more complex molecular architectures.

One common transformation is the reduction of the carbonyl group. This can be achieved using various reducing agents to yield the corresponding alcohol, a prolinol derivative. For example, the reduction of N-protected pyroglutamates can be accomplished with reagents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov These reactions are often stereoselective, preserving the chirality at the C2 position.

The carbonyl group can also undergo addition reactions with organometallic reagents, such as Grignard reagents or organolithium compounds. For instance, the reaction of N-Boc-L-pyroglutamate methyl ester with phenylmagnesium chloride results in the addition of a phenyl group to the carbonyl carbon. whiterose.ac.uk This type of reaction is crucial for creating new carbon-carbon bonds and introducing aryl or alkyl substituents at the C5 position of the pyrrolidone ring.

Reactions Involving the Ester Moiety

The tert-butyl ester group of this compound provides a protective function for the carboxylic acid and influences the compound's solubility and reactivity. chemimpex.com This moiety can be selectively cleaved or transformed into other functional groups, which is a critical step in many synthetic pathways.

Ester Cleavage and Transesterification Reactions

The tert-butyl ester is known for its stability under various conditions but can be cleaved under specific acidic or thermal conditions. organic-chemistry.org This deprotection is a common step in peptide synthesis to reveal the carboxylic acid for subsequent coupling reactions. peptide.com For instance, treatment with strong acids like trifluoroacetic acid (TFA) effectively removes the tert-butyl group, yielding the free carboxylic acid. peptide.comresearchgate.net Aqueous phosphoric acid has also been reported as a mild and selective reagent for the deprotection of tert-butyl esters. organic-chemistry.org

Transesterification, the conversion of one ester to another, is another important reaction. For example, the synthesis of various alkyl esters of pyroglutamic acid can be achieved through acid-catalyzed transesterification from the corresponding tert-butyl ester. acs.org This allows for the modification of the ester group to suit the requirements of a particular synthetic strategy.

Amidation and Peptide Coupling Reactions

The carboxylic acid, once deprotected from its tert-butyl ester form, is readily available for amidation and peptide coupling reactions. researchgate.net These reactions are fundamental to the synthesis of peptides and other amide-containing molecules. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed to facilitate the formation of the amide bond between the deprotected pyroglutamic acid and an amine. researchgate.netuni-kiel.de

The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization. uni-kiel.deacs.org The efficiency of these coupling reactions is a key reason why this compound is a valuable building block in the synthesis of complex peptides and peptidomimetics. ontosight.ai

Modifications of the Pyrrolidone Ring

The pyrrolidone ring of this compound is another site for chemical modification, allowing for the introduction of substituents that can influence the conformation and biological activity of the final product. researchgate.net

Alkylation Reactions

Alkylation reactions can occur at either the nitrogen or the carbon atoms of the pyrrolidone ring. N-alkylation of the pyroglutamate (B8496135) can be achieved under basic conditions, followed by treatment with an alkyl halide. C-alkylation, particularly at the C4 position, can be used to introduce steric bulk and control the puckering of the pyrrolidone ring. researchgate.net For example, the introduction of a tert-butyl group at the C4 position has been shown to lock the ring into a specific conformation. researchgate.net This conformational control is important in the design of peptidomimetics with defined three-dimensional structures.

Condensation Reactions

The pyrrolidone ring can also participate in condensation reactions. For instance, non-decarboxylative Claisen condensation reactions have been utilized to synthesize functionalized small molecules. Aldol-type condensation reactions can also occur, where the enolate of the pyroglutamate reacts with an aldehyde. For example, the lithium enolate of a protected oxazolidinone derived from glycine (B1666218) can undergo a highly diastereoselective aldol (B89426) addition to various aldehydes. deepdyve.com These reactions provide a powerful tool for constructing complex molecular scaffolds from relatively simple starting materials.

Reductive Transformations

The lactam carbonyl group at the C5 position of this compound and its N-protected analogues is susceptible to reduction by various hydride reagents, leading to important intermediates like hydroxyproline (B1673980) derivatives and prolinols. The choice of reducing agent dictates the extent of reduction, yielding either the corresponding hemiaminal (5-hydroxyproline derivative) or the fully reduced pyrrolidine (B122466) ring.

Commonly, the substrate is first N-protected (e.g., with a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group) to enhance solubility and prevent unwanted side reactions. The reduction of N-Boc-protected pyroglutamic esters can be achieved with high chemoselectivity. scispace.com For instance, the use of a strong reducing agent like lithium triethylborohydride can reduce the amide carbonyl to a hemiaminal, which can be further reduced to the methylene (B1212753) group with a system like triethylsilane/boron trifluoride etherate. scispace.com

A partial reduction to the stable hemiaminal (a cyclic carbinolamine) is often achieved using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. scielo.br Research has demonstrated the reduction of N-Boc-2-oxo-L-proline tert-butyl ester with DIBAL-H in toluene (B28343) at –78 °C to furnish the corresponding 5-hydroxy-L-proline derivative. scielo.br

Milder reducing agents, such as sodium borohydride, are also employed, typically in alcoholic solvents, to reduce pyroglutamic acid esters to the corresponding pyroglutamic alcohols (prolinols). google.com While specific studies on the tert-butyl ester are part of broader research, the general methodology involves dissolving the ester in a solvent like methanol (B129727) or isopropanol (B130326) and treating it with sodium borohydride to yield the 5-hydroxymethyl derivative. google.com

Furthermore, other functional groups introduced onto the pyrrolidone ring can be selectively reduced. For example, a 3-oxo group can be efficiently removed via its enol phosphonate (B1237965) derivative, which is then subjected to hydrogenation over a platinum catalyst (Pt/C) to yield the fully reduced proline ring. acs.org

| Substrate | Reducing Agent(s) | Product | Reference |

|---|---|---|---|

| N-Boc-pyroglutamic ester | 1. Lithium triethylborohydride 2. Triethylsilane/Boron trifluoride etherate | N-Boc-proline ester | scispace.com |

| N-Boc-2-oxo-L-proline tert-butyl ester | Diisobutylaluminium hydride (DIBAL-H) | N-Boc-5-hydroxy-L-proline tert-butyl ester (hemiaminal) | scielo.br |

| Pyroglutamic acid ester (general) | Sodium borohydride | Pyroglutamic acid alcohol | google.com |

| N-Boc-5-tert-butyl-3-oxo-proline methyl ester | 1. Diethyl chlorophosphate/NaH 2. H₂, Pt/C | N-Boc-cis-5-tert-butylproline methyl ester | acs.org |

Stereochemical Aspects of Reactions

The C2 stereocenter of this compound, which possesses the (S)-configuration derived from L-glutamic acid, exerts significant stereocontrol in various chemical transformations. This influence is fundamental to its application in asymmetric synthesis, allowing for the predictable generation of new stereocenters.

Diastereoselective and Enantioselective Transformations

The chiral scaffold of this compound is frequently exploited in diastereoselective reactions, particularly alkylations at the C4 position. After N-protection (typically with a Boc group), the molecule can be deprotonated with a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) to form a chiral lithium enolate. scispace.com The subsequent reaction of this enolate with various electrophiles proceeds with good diastereoselectivity, yielding 4-substituted pyroglutamates. scispace.comnih.gov The stereochemical outcome is dictated by the approach of the electrophile to the enolate, which is sterically shielded on one face by the C2 substituent.

Reductive amination sequences starting from related precursors also exhibit high diastereoselectivity. For instance, the synthesis of 5-tert-butylprolines from a δ-oxo-α-amino acid precursor via catalytic hydrogenation led to the formation of the cis-diastereomer with greater than 99% enantiomeric purity. acs.org In another example, the reduction of a cyclic imine intermediate, 5-tert-butyl-Δ⁵-dehydroproline, with tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) showed good diastereoselectivity in favor of the trans-diastereomer. acs.org

Intramolecular reactions also showcase high levels of stereocontrol. The rhodium-catalyzed intramolecular N-H insertion of a metal carbenoid derived from an N-Boc δ-amino α-diazo β-keto ester produced a 5-tert-butyl-3-oxo-proline derivative as a single isomer. acs.org

| Reaction Type | Reagents | Key Intermediate | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Enolate Alkylation | 1. LDA or LiHMDS 2. Electrophile (E+) | Lithium enolate of N-Boc-pyroglutamic ester | Good diastereoselectivity for 4-substituted product | scispace.comnih.gov |

| Reductive Amination | H₂, Catalyst | Cyclic imine | High diastereoselectivity (cis or trans depending on system) | acs.org |

| Intramolecular N-H Insertion | Rh₂(OAc)₄ | α-diazo β-keto ester | Forms a single diastereomer of the 3-oxo-proline product | acs.org |

Influence of the Chiral Center on Reaction Outcomes

The stereochemical outcome of reactions involving this compound is primarily governed by the (S)-chiral center at the C2 position. This center, bearing a bulky tert-butoxycarbonyl group, creates a sterically demanding environment that dictates the facial selectivity of approaching reagents.

In the case of C4-alkylation of the corresponding N-Boc-protected enolate, the electrophile preferentially attacks from the face trans to the C2 substituent. nih.gov The bulky ester group at C2 effectively shields the cis face of the planar enolate intermediate, directing the incoming electrophile to the less hindered side. The choice of the N-protecting group can also modulate this selectivity by influencing the conformation and rigidity of the pyrrolidinone ring system. nih.gov

This directing effect is also evident in addition and reduction reactions. The hydrogenation of a related 5-substituted dehydroproline derivative, for example, results in the delivery of hydrogen from the face opposite the existing chiral substituent, leading to the formation of the trans product with high diastereoselectivity. acs.org However, the interplay between the substrate's conformation and the nature of the reagent is complex; preliminary studies on the reduction of a different dehydroproline intermediate showed a preference for the cis-diastereomer, indicating that reaction conditions can overcome the inherent steric bias. acs.org

This predictable stereocontrol, originating from the single, stable C2 stereocenter, makes this compound a reliable and valuable starting material for the asymmetric synthesis of a wide array of substituted proline derivatives and other complex chiral molecules.

Applications of Tert Butyl 5 Oxo L Prolinate in Complex Molecule Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The L-configuration of tert-butyl 5-oxo-L-prolinate makes it a valuable chiral pool starting material. This allows for the transfer of its stereochemistry to the target molecule, a crucial aspect of asymmetric synthesis where the three-dimensional arrangement of atoms is paramount for biological activity.

This compound serves as a fundamental building block in the synthesis of various pharmaceuticals and agrochemicals. evitachem.com Its structure is incorporated into more complex molecules designed to interact with specific biological targets. The development of enantiomerically pure compounds is essential in these fields to enhance efficacy and minimize potential side effects associated with inactive or harmful isomers. mdpi.com The use of chiral starting materials like this compound is a key strategy in achieving this goal. acs.org

This compound is a well-established precursor for a multitude of biologically active molecules. guidechem.com Its pyroglutamate (B8496135) core is a structural motif found in numerous natural and synthetic compounds with significant physiological effects. Researchers utilize this compound to introduce this key structural element, facilitating the synthesis of novel compounds with potential therapeutic applications. lookchem.comguidechem.com

Synthesis of Pharmaceuticals and Agrochemicals

Role in the Synthesis of Specific Compound Classes

The utility of this compound extends to the synthesis of specific and important classes of compounds, including those with proven therapeutic benefits.

This compound is employed as a starting material or synthon in the creation of angiotensin-converting enzyme (ACE) inhibitors. lookchem.comchemicalbook.comalfachemch.comsigmaaldrich.com ACE inhibitors are a class of medications used to treat conditions such as hypertension and heart failure by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. scielo.br The proline-like structure of this compound is a key feature that mimics a portion of the natural substrate for ACE, contributing to the inhibitory activity of the final drug molecule. scielo.br

In the realm of natural product synthesis, this compound is a crucial starting material for producing phenanthroindolizidine alkaloids, such as (+)-Tylophorine and Antofine. lookchem.comchemicalbook.comalfachemch.comsigmaaldrich.comsigmaaldrich.com These alkaloids are known for their significant biological activities, including anti-inflammatory and anti-cancer properties. lookchem.com The synthesis of these complex natural products often involves intricate multi-step sequences, and the use of this compound provides a reliable and stereochemically defined starting point.

A specialized application of this compound is in the synthesis of radioligands for positron emission tomography (PET) imaging. lookchem.comchemicalbook.comsigmaaldrich.com Specifically, it is a precursor for [18F]IUR-1602 and [18F]IUR-1601, which are used to image the P2X7 receptor, a target for neuroinflammation. lookchem.comchemicalbook.comsigmaaldrich.com These radiolabeled molecules allow researchers to visualize and study neuroinflammatory processes in the brain, which is critical for understanding and developing treatments for various neurological disorders. lookchem.com The synthesis of these PET tracers requires rapid and efficient chemical methods due to the short half-life of the fluorine-18 (B77423) isotope. msu.ru

Glutamine Antagonist Prodrugs

Glutamine antagonists are a class of anti-cancer agents that work by inhibiting the metabolic pathways of glutamine, an amino acid essential for the rapid proliferation of many cancer cells. uochb.cz However, the therapeutic potential of potent glutamine antagonists like 6-diazo-5-oxo-L-norleucine (DON) has been limited by their toxicity to normal tissues, especially the gastrointestinal (GI) tract. uochb.czacs.orgresearchgate.netnih.gov To address this challenge, researchers have developed prodrug strategies, where an inactive or less active form of the drug is administered and then converted to the active form at the target site. acs.orggoogle.com

This compound has emerged as a key component in the design of these prodrugs. acs.org Its pyroglutamate structure is recognized by enzymes involved in glutamine metabolism. The tert-butyl ester group enhances the molecule's lipophilicity, facilitating its passage through cell membranes. Once inside the tumor cells, intracellular esterases cleave the tert-butyl group, releasing the active glutamine antagonist. acs.org

Recent studies have focused on creating DON prodrugs with improved stability, solubility, and tumor-specific delivery. uochb.czacs.orgnih.gov In one such study, a series of tripeptide-based prodrugs of DON were synthesized. By incorporating a tert-butyl ester, researchers aimed to enhance gastrointestinal stability. acs.org One promising derivative, P11 (tert-butyl-(S)-6-diazo-2-((S)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate), demonstrated excellent metabolic stability, high aqueous solubility, and effective tumor delivery of DON. acs.orgresearchgate.netnih.gov

Table 1: Key Glutamine Antagonist Prodrugs and Precursors

| Compound/Prodrug | Description | Key Findings |

| 6-Diazo-5-oxo-L-norleucine (DON) | A potent glutamine antagonist with significant anti-cancer efficacy. | Development hindered by gastrointestinal toxicity. uochb.czacs.orgresearchgate.netnih.gov |

| DRP-104 | A tumor-targeted DON prodrug currently in clinical trials. | Shows excellent efficacy and tolerability but has limited aqueous solubility and some instability. acs.orgresearchgate.net |

| JHU-083 | An orally bioavailable DON prodrug. | Penetrates the mouse brain and suppresses the growth of MYC-driven medulloblastoma. wustl.edu |

| P11 | A newer generation DON prodrug incorporating a tert-butyl ester. | Exhibits excellent metabolic stability, high aqueous solubility, and high tumor DON exposure. acs.orgresearchgate.netnih.gov |

Integration into Total Synthesis Strategies

The inherent chirality of this compound, derived from L-proline, makes it a valuable chiral building block in the total synthesis of complex molecules. chemicalbook.comontosight.aiuni-duesseldorf.de Its well-defined stereochemistry allows for the construction of intricate molecular architectures with high stereoselectivity, often eliminating the need for more complex asymmetric synthesis methods. uni-duesseldorf.de

This compound has been utilized as a starting material in the synthesis of various natural products and pharmaceuticals. For example, it has been employed in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and phenanthroindolizidine alkaloids like (+)-tylophorine and antofine. chemicalbook.com It also serves as a precursor for radioligands used in imaging neuroinflammation. chemicalbook.com The synthesis of all four enantiopure isomers of 5-tert-butylproline has been achieved from glutamic acid, further expanding its utility in creating diverse molecular structures. acs.org

The strategic advantages of using this compound in synthesis design are notable. Its rigid pyroglutamate ring provides conformational constraint, which is beneficial for controlling the stereochemical outcome of reactions. The presence of both a protected carboxylic acid and a secondary amine allows for selective chemical modifications at different stages of the synthesis.

Derivatization for Functional Material Development

The versatility of this compound extends to the development of functional materials through various derivatization strategies. guidechem.comgreyhoundchrom.comresearchgate.net

Polymer and Dendrimer Synthesis: The pyroglutamate structure can be incorporated into polymers and dendrimers. researchgate.netasiapharmaceutics.info The lactam ring can be opened to form linear amino acid derivatives, which can then be polymerized to create polypeptides. These polymers have potential applications in drug delivery and tissue engineering. The molecule's functional groups also serve as branching points for constructing dendrimers, which are highly branched macromolecules with applications in areas like diagnostics and nanomedicine. chemrxiv.org

Development of Chiral Catalysts and Ligands: The chiral nature of this compound makes it a suitable starting point for creating novel chiral ligands and catalysts. beilstein-journals.orgchemscene.comacs.org These can be used in asymmetric catalysis to produce enantiomerically pure compounds, which is crucial in the pharmaceutical industry. For instance, L-proline derivatives have been incorporated into calixarene-based catalysts for asymmetric reactions. beilstein-journals.org

Surface Modification and Bioconjugation: Derivatives of this compound can be used to modify the surfaces of materials to impart specific functionalities. google.commedchemexpress.comualberta.ca For example, it can be attached to nanoparticles or polymers to improve their biocompatibility and interaction with biological systems. medchemexpress.com The process of bioconjugation allows for the linking of this molecule to biomolecules like proteins, which is a key strategy in developing targeted drug delivery systems. mdpi.com

Mechanistic and Computational Studies

Elucidation of Reaction Mechanisms

The mechanisms by which tert-Butyl 5-oxo-L-prolinate and related structures participate in chemical transformations are a subject of detailed investigation. Key areas of study include metal-mediated reactions and organocatalytic processes, where the unique structure of the proline ring system plays a critical role.

A significant reaction involving derivatives of this compound is the intramolecular metal carbenoid N-H insertion. This reaction is particularly useful for the asymmetric synthesis of substituted prolines. In a key transformation, a rhodium catalyst facilitates the intramolecular N-H insertion of a metal carbenoid derived from an N-Boc δ-amino α-diazo β-keto ester. acs.org This process is highly stereoselective, yielding exclusively cis-5-substituted 3-oxo prolines. acs.org

The proposed mechanism for this transformation is a concerted or nearly concerted metal carbenoid N-H insertion. acs.orgnih.gov This stereospecificity is a critical feature of the reaction, allowing for the controlled synthesis of complex chiral structures. acs.org The reaction's efficiency and stereochemical outcome are dependent on the metal catalyst, with rhodium compounds being particularly effective. nih.govuzh.ch The formation of a reactive carbenoid intermediate through the metal-assisted decomposition of a diazo compound is a pivotal step, which then undergoes an electrophilic attack. uzh.ch

Table 1: Key Features of the Metal Carbenoid N-H Insertion Reaction

| Feature | Description | Source(s) |

| Reactant Type | Sulfinimine-derived δ-amino α-diazoesters; N-Boc δ-amino α-diazo β-keto esters. | acs.orgnih.gov |

| Catalyst | Rhodium-based catalysts, such as Rh₂(OAc)₄. | acs.orgnih.govuzh.ch |

| Key Intermediate | Metal carbenoid. | acs.orgresearchgate.net |

| Proposed Mechanism | Concerted or nearly concerted N-H insertion. | acs.orgnih.gov |

| Stereochemical Outcome | Highly stereoselective, affording cis-substituted prolines. | acs.org |

In the realm of organocatalysis, proline and its derivatives are renowned for their ability to catalyze a wide array of reactions, such as the direct asymmetric aldol (B89426) reaction. beilstein-journals.orgd-nb.info The currently accepted mechanism for many of these transformations involves the formation of a crucial enamine intermediate. beilstein-journals.orgd-nb.info This intermediate is generated from the reaction of the secondary amine of the proline catalyst with a carbonyl compound, typically an aldehyde or ketone. acs.org

The tert-butyl ester group, as found in this compound, can be instrumental in mechanistic studies. For instance, a tert-butyl blocked carboxylic acid function prevents the formation of certain side products, allowing for the unambiguous identification of the enamine structure as the key intermediate. beilstein-journals.org Advanced techniques like electrospray ionization (ESI) mass spectrometry have been employed to directly observe and characterize these transient enamine intermediates in real-time, providing experimental support for the proposed List-Houk mechanism. beilstein-journals.orgd-nb.info The use of charge-tagged proline derivatives further enhances the detection of these catalyst-derived species in mass spectrometry experiments. beilstein-journals.orgd-nb.info

Metal Carbenoid N-H Insertion Mechanism

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental findings, offering a deeper understanding of the reactivity, selectivity, and conformational properties of molecules like this compound.

Molecular modeling is employed to rationalize and predict the outcomes of reactions involving proline derivatives. For example, modeling of a conformationally restricted lactam moiety derived from proline suggested that its structure could lead to a reorientation of its N-terminal carbamate. lookchem.com This reorientation could expose new, favorable interactions with biological targets, guiding the design of new and improved inhibitors for enzymes like the HCV NS5A protein. lookchem.com Molecular modeling has also been used in conjunction with the synthesis of cis-5-tert-butylproline to understand the stereochemical results of the insertion reaction. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules, making it invaluable for studying reaction mechanisms. DFT calculations can predict transition state structures and map out entire reaction pathways. For instance, in reactions involving related heterocyclic systems, DFT studies at levels like B3LYP/6-31G* have been used to model the stereochemical outcome of nucleophilic additions. Such calculations help in understanding the mechanism and in optimizing reaction conditions, such as the choice of solvent or catalyst, to maximize desired selectivity. whiterose.ac.uk DFT analysis has also been applied to understand the mechanism of L-proline induced asymmetric reactions more broadly. wisc.edu

The tert-butyl group at the C5 position of the proline ring exerts a significant steric influence on the molecule's conformation and the geometry of peptides incorporating this amino acid. nih.gov This steric effect has been extensively studied through conformational analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography. nih.govacs.org

Studies on dipeptides containing (2S,5R)-5-tert-butylproline reveal that the bulky tert-butyl substituent forces the preceding peptide bond (Xaa-Pro) to favor a cis-amide isomer, in stark contrast to peptides containing unsubstituted proline, which predominantly adopt a trans-amide conformation. nih.govacs.org This steric constraint is a powerful tool for controlling peptide geometry, inducing the formation of specific secondary structures, particularly Type VIa and VIb β-turns. acs.orgresearchgate.net The stability of these turn structures is often independent of the solvent, highlighting the dominant role of the steric effect. acs.org

Table 2: Influence of 5-tert-Butyl Group on Prolyl Amide Geometry

| Peptide Type | Predominant Isomer | Structural Consequence | Source(s) |

| N-(acetyl)dipeptide with L-proline | trans | Flexible conformation | acs.org |

| N-(acetyl)dipeptide with (2S,5R)-5-tert-butylproline | cis | Favors Type VIa β-turn | acs.orgresearchgate.net |

| N-(acetyl)dipeptide with D-amino acid and (2S,5R)-5-tert-butylproline | cis | Favors Type VIb β-turn | researchgate.net |

| Polyproline hexamer with C-terminal 5-tert-butylproline | 61% cis isomer (local) | Local cis geometry with downstream trans amides | nih.gov |

This conformational control has significant implications for the design of peptidomimetics and probes for studying protein structure and function. nih.govumontreal.ca

Density Functional Theory (DFT) Studies on Reaction Pathways

Spectroscopic Characterization in Mechanistic Investigations

Spectroscopic methods are indispensable tools in the study of reaction mechanisms, providing detailed insight into the structural features of reactants, intermediates, and products. For this compound, techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are crucial for its characterization and for understanding its role in chemical transformations.

Mass Spectrometry in Mechanistic Studies (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for studying reaction mechanisms in solution. researchgate.net It allows for the gentle transfer of ions from solution to the gas phase, enabling the detection of transient intermediates and catalyst-derived species that are present in low concentrations. researchgate.netbeilstein-journals.org In the context of proline-catalyzed reactions, where this compound can act as a starting material or a derivative, ESI-MS provides a direct window into the reaction's progress. nih.govresearchgate.net

Mechanistic studies often involve the use of derivatives like this compound because the tert-butyl group can block certain reaction pathways, such as lactonization, thereby simplifying the reaction profile and aiding in the characterization of key intermediates. beilstein-journals.org The tert-butyl ester group is also sterically demanding, which can influence the stereochemical outcome of a reaction. acs.org

In ESI-MS analysis, this compound (C₉H₁₅NO₃, M.W. 185.22 g/mol ) is typically observed as its protonated molecule [M+H]⁺ at m/z 186 or as an adduct with sodium [M+Na]⁺ at m/z 208. nih.govacs.org Collision-Induced Dissociation (CID) experiments on these parent ions provide structural information through characteristic fragmentation patterns. beilstein-journals.org Common fragmentation pathways for esters include the loss of the alkoxy group or rearrangements. libretexts.org For this compound, a characteristic fragmentation involves the loss of the tert-butyl group as isobutene (C₄H₈), resulting in a significant fragment ion. beilstein-journals.orgnih.gov The analysis of these fragments helps confirm the covalent structure of intermediates formed during a reaction. beilstein-journals.org

By monitoring the temporal evolution of the mass signals corresponding to the starting materials, intermediates, and products, researchers can gain quantitative insights into the reaction kinetics and mechanism. nih.gov

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules in solution. slideshare.netweebly.com Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework of this compound, confirming the connectivity and stereochemistry of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals for each unique proton environment. The nine protons of the tert-butyl group typically appear as a sharp singlet around 1.4-1.5 ppm. The protons on the pyrrolidone ring appear as complex multiplets in the region of approximately 2.0-2.6 ppm and 4.2-4.3 ppm, with their specific chemical shifts and coupling constants providing information about their relative positions on the five-membered ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the two carbonyl carbons (one for the amide and one for the ester), the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the three distinct carbons of the pyrrolidone ring. The chemical shifts of the carbonyl carbons are particularly diagnostic, appearing far downfield. hmdb.ca

The combination of ¹H, ¹³C, and two-dimensional NMR techniques like COSY and HSQC allows for the unambiguous assignment of all signals, providing definitive proof of the structure of this compound.

| Nucleus | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| ¹H NMR | ~1.45 (s, 9H) | -C(CH₃)₃ |

| ~2.20-2.55 (m, 4H) | -CH₂-CH₂- (ring) | |

| ~4.25 (dd, 1H) | -CH- (α-carbon) | |

| ~6.0-7.0 (br s, 1H) | -NH- (amide) | |

| ¹³C NMR | ~25.3 | Ring CH₂ |

| ~28.0 | -C(CH₃)₃ | |

| ~29.5 | Ring CH₂ | |

| ~56.9 | -CH- (α-carbon) | |

| ~81.5 | -C(CH₃)₃ | |

| ~171.5, ~178.0 | C=O (ester and amide) |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. Data is representative. nih.govacs.orgacs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. scispace.commasterorganicchemistry.com The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific functional groups. libretexts.org

The most prominent features in the spectrum are the strong absorption bands from the two carbonyl groups. The ester carbonyl (C=O) stretch typically appears around 1730-1740 cm⁻¹, while the lactam (a cyclic amide) carbonyl stretch is observed at a lower frequency, generally around 1680-1700 cm⁻¹. acs.orgsemanticscholar.org This difference in frequency is diagnostic and allows for the clear identification of both groups.

Other significant absorptions include the N-H stretch of the amide group, which appears as a moderate band in the region of 3200-3300 cm⁻¹, and the C-O stretch of the ester group, which is found in the fingerprint region between 1150 and 1250 cm⁻¹. nih.govlibretexts.org The presence and position of these bands provide conclusive evidence for the chemical structure of this compound.

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | ~3280 | Medium |

| C-H Stretch | Alkyl | 2870-2980 | Medium-Strong |

| C=O Stretch | Ester | ~1735 | Strong |

| C=O Stretch | Amide (Lactam) | ~1690 | Strong |

| C-O Stretch | Ester | ~1160 | Strong |

Note: Frequencies are approximate and based on typical values for these functional groups. nih.govacs.orgsemanticscholar.org

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Sustainable Chemistry

The synthesis of tert-Butyl 5-oxo-L-prolinate and its derivatives is an area of active research, with a growing emphasis on efficiency and sustainability. Traditional methods often start from L-glutamic acid. acs.org However, recent efforts have focused on developing more advanced and greener synthetic strategies.

One notable advancement is the enantioselective synthesis of pyroglutamic acid esters from glycinate (B8599266) using a chiral pyridoxal (B1214274) as a carbonyl catalyst. wiley.comnih.gov This method involves an asymmetric 1,4-conjugated addition followed by in-situ lactamization, offering a direct route to chiral pyroglutamic acid derivatives. wiley.comnih.gov Such catalytic approaches are at the forefront of creating chemically and biologically important molecules with high enantioselectivity. wiley.com

The principles of green chemistry are also being applied to the synthesis of related compounds, aiming for cost-effective and environmentally friendly processes. google.comresearchgate.net For instance, research into the sustainable manufacturing of proline derivatives has utilized in-silico and high-throughput experimentation to identify efficient and scalable protocols that operate under mild conditions. acs.org The development of facile tert-butylation methods for carboxylic acids under mild conditions further contributes to more sustainable synthetic practices. researchgate.net These advancements underscore a shift towards synthetic methodologies that are not only efficient but also minimize environmental impact. chemrxiv.org

Exploration of New Biological Activities

This compound is a key starting material for the synthesis of a wide array of biologically active molecules. medchemexpress.com Its utility as a synthon has led to the development of compounds with significant therapeutic potential. chemicalbook.com

Detailed research findings indicate its crucial role in the synthesis of:

Angiotensin-Converting Enzyme (ACE) Inhibitors : These are vital for managing hypertension and heart failure. chemicalbook.comlookchem.com

Phenanthroindolizidine Alkaloids : Compounds like (+)-tylophorine and antofine, synthesized from this starting material, exhibit potential anti-cancer and anti-inflammatory activities. chemicalbook.comlookchem.com

Radioligands : It is a precursor for radioligands such as [¹⁸F]IUR-1601 and [¹⁸F]IUR-1602, which are used for imaging the P2X7 receptor, a target associated with neuroinflammation. chemicalbook.comlookchem.com

Tankyrase Inhibitors : Derivatives have been synthesized and evaluated as inhibitors of tankyrase-1 and -2, which are targets in cancer therapy. ingentaconnect.com

Antitubercular Agents : The compound has been used to create heterocyclic quinolones that target the respiratory chain of Mycobacterium tuberculosis. acs.org

Glutamine Antagonist Prodrugs : Recently, it has been used to develop tert-butyl ester-based prodrugs of 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist with anticancer efficacy. acs.orgnih.gov These prodrugs are designed for enhanced metabolic stability and targeted tumor delivery. acs.orgnih.gov

The parent molecule, 5-oxo-L-proline (pyroglutamic acid), is itself involved in various biological processes and is a component of complexes investigated for antioxidant, anti-inflammatory, and neuroprotective effects. ontosight.ai

Applications in Catalysis and Materials Science

The unique chiral structure of this compound and its parent, pyroglutamic acid, makes them valuable in the field of asymmetric catalysis. uwindsor.ca They serve as foundational structures for the synthesis of chiral ligands, such as semicorrins and other nitrogen heterocycles, which are used in metal-catalyzed asymmetric reactions like cyclopropanation and conjugate reduction. uwindsor.ca The ability to modify the pyroglutamic acid structure allows for the fine-tuning of these ligands to optimize the selectivity of a given catalytic process. uwindsor.ca

In materials science, derivatives of this compound are finding use as specialized biochemical reagents and building blocks for functional materials. medchemexpress.com For example, related structures are employed as linkers in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com Furthermore, derivatives like DO2A-tert-butyl ester function as bifunctional chelators for coupling peptides with radionuclides, which is essential for creating tracers for radionuclide imaging. medchemexpress.com This highlights an intersection between synthetic chemistry and materials science, where the compound serves as a scaffold for advanced diagnostic and research materials.

Advanced Characterization Techniques and Data Analysis

The comprehensive characterization of this compound and its derivatives relies on a suite of advanced analytical techniques. Standard spectral information, including Fourier-transform infrared (FTIR) and Raman spectra, is well-documented and publicly available. nih.gov

In research settings, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely used to elucidate the structure of novel derivatives. nih.govresearchgate.net For instance, the synthesis of cis-5-tert-butyl-L-proline was confirmed using NMR to verify its peptide bond conformation. nih.gov High-resolution mass spectrometry is another critical tool for confirming the elemental composition and structure of newly synthesized compounds. researchgate.net For solid-state characterization, single-crystal X-ray diffraction analysis provides definitive structural determination, as demonstrated with related bicyclic lactones. researchgate.net

Modern research also incorporates a combination of computational and experimental approaches. The development of sustainable synthetic routes has been accelerated by using in silico analysis and high-throughput experimentation. acs.org In pharmacokinetic studies of its derivatives, advanced techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) are employed to analyze the stability and delivery of prodrugs in biological systems. acs.org

| Technique | Application in Research |

| FTIR & Raman Spectroscopy | Routine identification and characterization of the compound. nih.gov |

| NMR Spectroscopy | Structural elucidation and conformational analysis of derivatives. nih.gov |

| Mass Spectrometry | Confirmation of molecular weight and structure of new compounds. researchgate.net |

| X-ray Crystallography | Absolute structure determination of crystalline derivatives. researchgate.net |

| HPLC | Purification and purity assessment of synthesized compounds. acs.org |

| LC-MS/MS | Pharmacokinetic analysis of prodrugs in biological matrices. acs.org |

| In Silico Modeling | Prediction and optimization of synthetic routes. acs.org |

Interdisciplinary Research with Biology and Medicine

This compound stands as a prime example of a compound that fosters interdisciplinary research, bridging synthetic chemistry with biology and medicine. Its primary role as a versatile chiral synthon enables the creation of complex molecules with direct applications in treating human diseases.

The collaborative efforts are evident in several key areas:

Cardiovascular Medicine : The synthesis of ACE inhibitors from this precursor is a direct contribution to the development of antihypertensive therapies. chemicalbook.comlookchem.com

Oncology : Its use in synthesizing phenanthroindolizidine alkaloids and tankyrase inhibitors demonstrates its importance in cancer research. lookchem.comingentaconnect.com More recently, its incorporation into glutamine antagonist prodrugs like DRP-104 showcases a sophisticated approach to creating tumor-targeted cancer therapies with improved safety profiles. acs.orgnih.gov

Neuroscience and Medical Imaging : The development of radioligands for the P2X7 receptor provides tools for researchers to study and visualize neuroinflammatory processes, which are implicated in numerous neurological disorders. chemicalbook.comlookchem.com

Infectious Diseases : Research into quinolone derivatives targeting Mycobacterium tuberculosis highlights its potential in the fight against antibiotic-resistant pathogens. acs.org

This interdisciplinary synergy, where chemists synthesize novel compounds and biologists and medical researchers evaluate their therapeutic potential, is crucial for the advancement of modern medicine. The journey from a simple chiral building block to a potential clinical candidate is a testament to the power of collaborative science. acs.orgontosight.ai

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tert-Butyl 5-oxo-L-prolinate, and how do they influence experimental handling?

- Methodological Answer :

- Molecular Formula : C₉H₁₅NO₃; Molecular Weight : 185.22 g/mol; Boiling Point : 319.2°C at 760 mmHg .

- Storage : Store at room temperature in tightly sealed containers, away from moisture and ignition sources. Use non-sparking tools during transfers due to flammability risks associated with tert-butyl esters .

- Handling Precautions : Conduct experiments in well-ventilated areas with explosion-proof equipment. Ground metal containers to prevent static discharge .

Q. What synthetic routes are available for this compound, and what are critical reaction conditions?

- Methodological Answer :

- Stepwise Synthesis : Derived from L-proline via oxidation to 5-oxo-L-proline, followed by esterification with tert-butanol under acidic catalysis (e.g., H₂SO₄ or HCl).

- Optimization : Control reaction temperature (typically 0–25°C) to minimize racemization. Use anhydrous conditions to avoid hydrolysis of the tert-butyl ester .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR to verify the ester carbonyl (δ ~165–170 ppm) and tert-butyl group (δ ~1.4 ppm for CH₃). Assign stereochemistry via coupling constants (e.g., J values for pyrrolidine ring protons) .

- IR : Confirm the presence of ester C=O (1720–1740 cm⁻¹) and lactam C=O (1670–1690 cm⁻¹) .

- Mass Spectrometry : ESI-MS or GC-MS to validate molecular ion peaks (m/z 185.22) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments of tert-butyl-containing heterocycles like 5-oxo-L-prolinate derivatives?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature NMR (e.g., −40°C to 25°C) to detect conformational equilibria. For example, tert-butyl axial/equatorial isomerism in six-membered rings can cause splitting of signals .

- DFT Calculations : Compare computed chemical shifts (with explicit solvent models) to experimental NMR data. Solvent effects (e.g., polar aprotic vs. nonpolar) significantly influence conformational stability .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for chiral intermediates .

Q. What strategies are recommended for studying the biological activity of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., amides, peptidomimetics) to explore structure-activity relationships (SAR). Incorporate into peptide backbones to assess protease resistance or bioavailability .

- Assay Design : Use in vitro enzymatic assays (e.g., proline dehydrogenase inhibition) or cell-based models (e.g., bacterial growth inhibition) to screen bioactivity. Validate with positive/negative controls .

- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁵N-proline) or molecular docking to probe binding interactions with target proteins .

Q. How should contradictory data on the stability of tert-butyl esters under acidic/basic conditions be analyzed?

- Methodological Answer :

- Condition Screening : Test stability across pH ranges (e.g., 1–14) using HPLC or TLC to monitor hydrolysis. Tert-butyl esters are generally acid-labile but stable under mild bases .

- Kinetic Studies : Measure half-life (t₁/₂) of the ester under varying conditions. Use Arrhenius plots to predict degradation rates at different temperatures .

- Mitigation Strategies : Add stabilizing agents (e.g., scavengers for H⁺ ions) or use protective groups for sensitive functional groups during synthesis .

Methodological Considerations

Q. How to design a robust experimental protocol for this compound in multi-step syntheses?

- Answer :

- Modular Approach : Isolate and characterize intermediates (e.g., 5-oxo-L-proline) before esterification. Use orthogonal protecting groups if additional functionalization is required .

- Scalability : Optimize solvent volumes and catalyst loading for reproducibility. Pilot small-scale reactions (1–5 mmol) before scaling to >50 mmol .

- Data Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting experimental details, including spectra and purity data (≥97% by HPLC) .

Q. What are best practices for validating analytical methods used in this compound research?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.